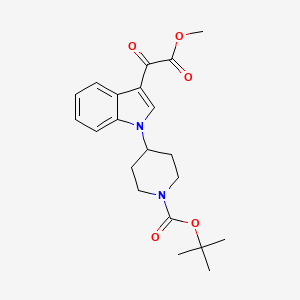
2-(Bromomethyl)-4,5-diphenyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-4,5-diphenyl-1,3-dioxolane is an organic compound featuring a bromomethyl group attached to a dioxolane ring, which is further substituted with two phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4,5-diphenyl-1,3-dioxolane typically involves the bromination of a precursor compound. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane or acetone . The reaction is usually carried out under controlled temperature conditions and may require the presence of a radical initiator or light to proceed efficiently.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This can enhance the efficiency and yield of the desired product while minimizing the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromomethyl)-4,5-diphenyl-1,3-dioxolane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium azide, potassium thiocyanate, or primary amines.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted dioxolane, while oxidation can produce a dioxolane with additional oxygen-containing functional groups .
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-4,5-diphenyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used to modify biomolecules or to study the effects of brominated compounds on biological systems.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties .
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)-4,5-diphenyl-1,3-dioxolane involves its ability to participate in nucleophilic substitution reactions. The bromomethyl group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity can be exploited to introduce various functional groups into the dioxolane ring, thereby modifying its chemical and physical properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromomethyl-1,3-dioxolane: A simpler analog without the phenyl groups.
4,5-Diphenyl-1,3-dioxolane: Lacks the bromomethyl group.
Bromoacetaldehyde ethylene acetal: Another brominated dioxolane derivative.
Uniqueness
2-(Bromomethyl)-4,5-diphenyl-1,3-dioxolane is unique due to the presence of both the bromomethyl group and the phenyl substituents. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes .
Eigenschaften
CAS-Nummer |
5436-03-3 |
|---|---|
Molekularformel |
C16H15BrO2 |
Molekulargewicht |
319.19 g/mol |
IUPAC-Name |
2-(bromomethyl)-4,5-diphenyl-1,3-dioxolane |
InChI |
InChI=1S/C16H15BrO2/c17-11-14-18-15(12-7-3-1-4-8-12)16(19-14)13-9-5-2-6-10-13/h1-10,14-16H,11H2 |
InChI-Schlüssel |
SBSDJCTZLCKGIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(OC(O2)CBr)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


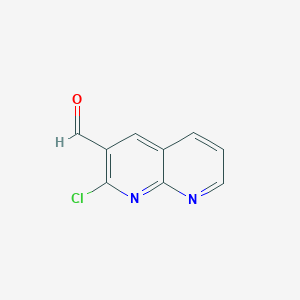

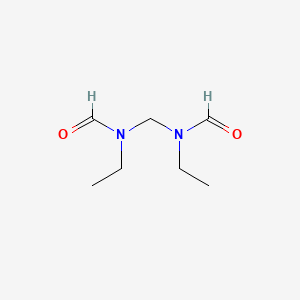
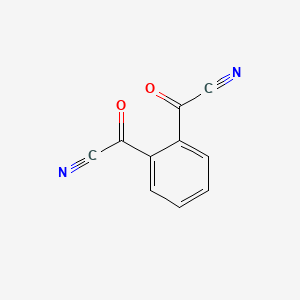
![(1R,3R,4R,5R)-2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14014588.png)

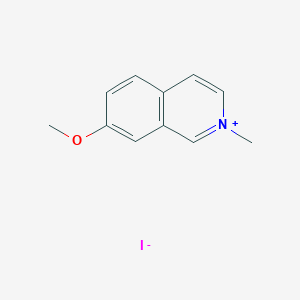
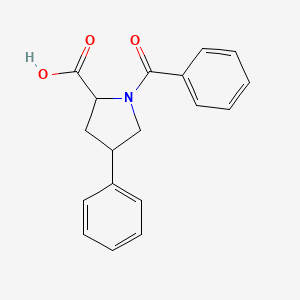


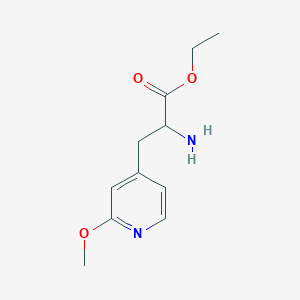
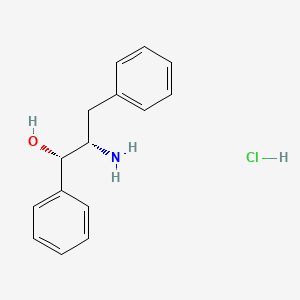
![3-[(4-Methylbenzene-1-sulfonyl)amino]propyl 4-methylbenzene-1-sulfonate](/img/structure/B14014639.png)
